molecular formula C10H10N2O2 B3023125 methyl 3-methyl-2H-indazole-6-carboxylate CAS No. 201286-95-5

methyl 3-methyl-2H-indazole-6-carboxylate

Cat. No.: B3023125
CAS No.: 201286-95-5
M. Wt: 190.2 g/mol
InChI Key: CKPSQUXIPHAGLQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2H-indazole-6-carboxylate is a chemical compound with the molecular formula C10H10N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, with a methyl ester group at the 6-position and an additional methyl group at the 3-position.

Safety and Hazards

“Methyl 3-methyl-1H-indazole-6-carboxylate” is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

As “Methyl 3-methyl-1H-indazole-6-carboxylate” is used in organic synthesis , future research could explore its potential applications in the synthesis of new compounds. Additionally, given the biological activities of indazole derivatives , further studies could investigate the biological and pharmacological properties of this compound.

Mechanism of Action

Target of Action

Methyl 3-methyl-2H-indazole-6-carboxylate, also known as Methyl 3-methyl-1H-indazole-6-carboxylate, is a compound that has been found to interact with certain kinases in the human body . The primary targets of this compound are CHK1 and CHK2 kinases, as well as the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes in the function of these kinases, potentially altering the cell cycle and DNA damage response pathways .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving CHK1, CHK2, and SGK . These kinases are involved in various cellular processes, including cell cycle regulation and DNA damage response . By interacting with these kinases, the compound can potentially influence these pathways and their downstream effects .

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the compound’s bioavailability and its distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its interaction with its target kinases . By inhibiting, regulating, or modulating these kinases, the compound could potentially influence cell cycle regulation and DNA damage response, which could have various downstream effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability . Additionally, the compound is soluble in water , which could influence its distribution and action within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . For instance, the reaction of 3-methylphenylhydrazine with ethyl acetoacetate in the presence of glacial acetic acid and concentrated hydrochloric acid can yield the desired indazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-methyl-2H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14-2)5-9(8)12-11-6/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPSQUXIPHAGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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